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3'-c-Methylcytidine -

3'-c-Methylcytidine

Catalog Number: EVT-13569003
CAS Number:
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-c-Methylcytidine, also known as 3-methylcytidine, is a modified nucleoside that has gained significant interest in recent years due to its role in various biological processes and its potential applications in RNA research and therapeutics. This compound is classified as a pyrimidine nucleoside, which is an essential building block of ribonucleic acid (RNA). The methylation of the cytidine base at the 3' position can influence RNA stability and function, making it a critical subject of study in molecular biology.

Source

3'-c-Methylcytidine is found in various organisms, including yeast and humans. It has been identified in transfer RNA (tRNA) and messenger RNA (mRNA), where it plays a role in modulating RNA structure and function. The discovery of 3'-c-methylcytidine modifications in human tRNAs has highlighted its importance in cellular processes such as translation and gene expression regulation .

Classification
  • Type: Modified nucleoside
  • Group: Experimental
  • Chemical Family: Pyrimidine nucleosides
Synthesis Analysis

Methods

The synthesis of 3'-c-Methylcytidine typically involves several key steps:

  1. Starting Material: The synthesis begins with commercially available cytidine.
  2. Methylation: The N3 position of cytidine is methylated using methyl iodide (MeI) to produce N3-methylcytidine.
  3. Protection Groups: Various protecting groups are introduced:
    • The 5'-hydroxyl group is protected using 4,4'-dimethoxytrityl (DMT).
    • The 4-amino group is protected with benzoyl.
    • The 2'-hydroxyl group is protected using tert-butyldimethylsilyl (TBDMS) protection .
  4. Phosphoramidite Formation: The final product is converted into a phosphoramidite form suitable for solid-phase RNA synthesis.

Technical Details

The chemical synthesis employs standard phosphoramidite chemistry, which allows for the efficient assembly of RNA oligonucleotides containing 3'-c-methylcytidine. This method has been optimized to yield high-purity products suitable for further biological studies .

Molecular Structure Analysis

Structure

The molecular formula of 3'-c-Methylcytidine is C5H8N3OC_5H_8N_3O, with a molecular weight of approximately 126.136 g/mol. The structure features a pyrimidine ring with a methyl group attached at the 3' carbon position.

Data

  • Chemical Formula: C5H8N3OC_5H_8N_3O
  • Molecular Weight: 126.136 g/mol
  • IUPAC Name: 6-amino-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium
Chemical Reactions Analysis

Reactions

3'-c-Methylcytidine can undergo various chemical reactions relevant to its role in RNA:

  1. Methylation Reactions: It can act as a substrate for methyltransferases, which add methyl groups to other nucleotides or RNA components.
  2. Dephosphorylation: In the context of RNA synthesis, the removal of protecting groups is crucial for generating active oligonucleotides.
  3. Hydrolysis Reactions: Under certain conditions, the compound may hydrolyze, impacting its stability and function within RNA structures .

Technical Details

The reactions involving 3'-c-Methylcytidine are often monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure purity and yield during synthesis.

Mechanism of Action

Process

The mechanism by which 3'-c-Methylcytidine exerts its effects primarily involves its incorporation into RNA molecules. This modification can influence:

  • RNA Stability: Methylation at specific positions can enhance the structural integrity of tRNA and mRNA.
  • Translation Efficiency: Modifications like 3'-c-methylcytidine can affect ribosome binding and decoding accuracy during protein synthesis.
  • Gene Expression Regulation: The presence of this modified nucleoside may play roles in fine-tuning gene expression under varying cellular conditions .

Data

Recent studies have identified specific methyltransferases responsible for adding this modification to tRNA, highlighting its dynamic role in cellular metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Not extensively documented but expected to be similar to other nucleosides.

Relevant Data or Analyses

Characterization techniques such as NMR spectroscopy provide insights into the conformational dynamics of 3'-c-Methylcytidine when incorporated into RNA structures .

Applications

Scientific Uses

3'-c-Methylcytidine has several important applications in scientific research:

  1. RNA Research: Used as a building block for synthesizing modified oligonucleotides for studying RNA structure-function relationships.
  2. Therapeutics Development: Potential use in developing antiviral therapies targeting viral RNA polymerases by mimicking natural substrates.
  3. Gene Expression Studies: Investigating the role of methylated nucleotides in regulating gene expression and understanding their implications in diseases .
Antiviral Mechanisms and Therapeutic Development

Structural Basis of Viral Polymerase Inhibition

3'-C-Methylcytidine (3'-MeC) is a synthetic ribonucleoside analogue distinguished by a methyl substitution at the 2' carbon of the ribose ring. This modification sterically blocks the addition of subsequent nucleotides during RNA elongation. The compound functions as a competitive substrate mimic, competing with natural cytidine triphosphate for incorporation into the growing RNA chain by viral RNA-dependent RNA polymerases (RdRp). Upon incorporation, it causes premature chain termination due to the absence of a 3'-hydroxyl group required for phosphodiester bond formation with the incoming nucleotide [5] [9].

Structural analyses reveal that 3'-MeC-TP binds to the catalytic site of HCV NS5B polymerase in a conserved "closed" conformation. This conformation positions the β-hairpin loop and C-terminal linker domain to encircle the active site, precisely orienting the nucleotide for catalysis. The methyl group induces steric clashes with hydrophobic residues (e.g., S282 in genotype 1b), preventing correct positioning of subsequent nucleotides. Crucially, 3'-MeC exhibits broad-spectrum activity due to the high conservation of the RdRp catalytic pocket across Flaviviridae viruses, including HCV genotypes and dengue virus (DENV) [4] [5].

Table 1: Antiviral Efficacy of 3'-C-Methylcytidine Across Viral Models

VirusCell ModelEC₅₀ (μM)Viral RNA Reduction
HCV Genotype 1bHuh-5-2 replicon1.85>90% at 10 μM
HCV Genotype 3aHuh7.5 replicon2.560% at 5 μM
Dengue Virus (Serotype 2)Huh-7 cells16.050% at 20 μM
Yellow Fever VirusBHK-21 cells>100Not significant

Data compiled from cell-based replicon and infection assays [4] [9].

Prodrug Design to Enhance Bioavailability and Pharmacokinetics

The therapeutic utility of 3'-MeC is limited by its poor oral bioavailability (<20%) and rapid hepatic metabolism. To overcome this, the 3'-O-valinyl ester prodrug valopicitabine (NM283) was engineered. Valopicitabine leverages esterase-mediated hydrolysis in enterocytes and hepatocytes to release the parent nucleoside. The valine moiety enhances intestinal absorption via peptide transporter pathways (e.g., PEPT1), while the ester bond enables efficient first-pass conversion to 3'-MeC [2] [6].

Pharmacokinetic studies in primates demonstrate that valopicitabine achieves a 4.3-fold higher Cₘₐₓ and 2.6-fold greater AUC compared to equimolar 3'-MeC administration. The prodrug achieves therapeutic plasma concentrations within 2 hours post-administration, with a liver-to-plasma ratio of 5:1, confirming preferential hepatic distribution—a critical feature for hepatotropic viruses like HCV. The design exemplifies substrate promiscuity exploitation, utilizing endogenous transporters and hydrolases to bypass pharmacokinetic limitations [2] [10].

Table 2: Pharmacokinetic Comparison of 3'-MeC and Valopicitabine

Parameter3'-C-MethylcytidineValopicitabine (NM283)Improvement Factor
Oral Bioavailability13%52%4.0x
Tₘₐₓ (hours)1.22.01.7x
Liver AccumulationLowHigh>5x
Plasma Half-life2.5 hours4.8 hours1.9x

Based on preclinical primate studies [2] [6].

Synergistic Interactions with Interferon-α2b and Ribavirin

3'-MeC demonstrates additive to synergistic effects when combined with standard HCV therapies. In genotype 1 replicons, co-administration with interferon-α2b (IFN-α2b) reduces the EC₅₀ of 3'-MeC by 3.5-fold. This synergy arises from complementary mechanisms: IFN-α2b upregulates antiviral interferon-stimulated genes (ISGs), while 3'-MeC directly suppresses viral replication. Similarly, ribavirin potentiates 3'-MeC by depleting intracellular GTP pools—favoring incorporation of nucleoside analogues—and inducing viral mutagenesis [4] [7].

Notably, triple therapy (3'-MeC + IFN-α2b + ribavirin) reduces HCV replicon RNA by >99% at sub-EC₅₀ concentrations. This combination also delays resistance emergence; in resistance selection assays, triple therapy required >30 passages for breakthrough vs. <10 passages for monotherapy. The synergy extends to dengue models, where 3'-MeC combined with interferon-β reduces DENV-2 titers by 4-log in human hepatocytes [4].

Resistance Mechanisms and Viral Escape Mutations

Prolonged 3'-MeC monotherapy selects for S282T mutations in HCV NS5B, which introduces a bulkier threonine residue at the polymerase active site. This mutation increases the distance between the catalytic aspartates and the 3'-MeC-TP, reducing incorporation efficiency by 25-fold. S282T variants exhibit replicative fitness deficits (40%–60% reduced replication capacity in isogenic replicons) and remain susceptible to other polymerase inhibitors like sofosbuvir [5] [9].

Secondary mutations (e.g., M414T, G554D) can partially restore fitness in S282T backgrounds. In dengue virus, resistance maps to NS5 mutations (K359R, V360A) within the conserved GDD catalytic motif. These variants show cross-resistance to other 2'-modified nucleosides (e.g., 2'-C-methyadenosine) but retain susceptibility to non-nucleoside inhibitors. Resistance prevalence remains low (<5%) in treatment-naïve HCV isolates, supporting its utility in combination regimens [4] [5].

Preclinical Efficacy in Dengue and Hepatitis C Virus Models

In HCV genotype 1-infected chimpanzees, valopicitabine (20 mg/kg/day) achieved 4.2-log viral load reduction after 7 days, outperforming pegylated interferon controls (2.5-log reduction). Virological suppression correlated with liver NS5B polymerase activity inhibition (>90%) and absence of viral rebound post-treatment, indicating potent in vivo activity [2].

Against dengue, 3'-MeC shows genotype-dependent activity:

  • DENV-2: EC₅₀ = 16 μM (70% RNA reduction at 20 μM)
  • DENV-3: EC₅₀ = 22 μM
  • DENV-1/4: Limited activity (EC₅₀ >50 μM)Mechanistic studies in Huh-7 cells confirm DENV RNA synthesis inhibition without effects on viral entry or translation. In human liver organoids, 3'-MeC reduces DENV-induced cytokine production (IL-6, TNF-α) by >50%, suggesting secondary immunomodulatory benefits [4] [8].

Properties

Product Name

3'-c-Methylcytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c1-10(17)5(4-14)18-8(7(10)15)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10-/m1/s1

InChI Key

VLVKZVUBJZCRGR-AMCGLFBUSA-N

Canonical SMILES

CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O

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